molecular formula C17H20N2O5S B1388224 2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate CAS No. 202264-28-6

2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate

Cat. No.: B1388224
CAS No.: 202264-28-6
M. Wt: 364.4 g/mol
InChI Key: CXSPSDGYQBHSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for benzimidazolium salts with substituted aromatic systems. The compound belongs to the broader class of benzimidazole derivatives, which are heterocyclic aromatic organic compounds characterized by fused benzene and imidazole rings. The benzimidazole nucleus serves as a stable platform for drug development and has been extensively studied since its discovery during vitamin B₁₂ research.

The structural framework of this compound incorporates several key nomenclature elements that reflect its complex architecture. The base structure contains a benzimidazolium core, which represents the protonated or quaternized form of benzimidazole. Similar quaternary benzimidazolium structures have been documented in the chemical literature, particularly in the context of ionic liquid research and pharmaceutical applications. The 1,3-dimethyl substitution pattern indicates methyl groups attached to both nitrogen atoms of the imidazole ring, creating a permanently charged quaternary ammonium center.

The 2-(2-hydroxyphenoxymethyl) substituent represents a complex aromatic ether linkage at the 2-position of the benzimidazolium ring. This structural motif combines elements found in related hydroxyphenyl-benzimidazole compounds, such as 2-(2-hydroxyphenyl)-1H-benzimidazole, which has been characterized with the Chemical Abstracts Service number 2963-66-8. The presence of the hydroxyphenyl moiety is significant as it introduces both hydrogen bonding capability and potential for tautomeric equilibria.

The methanesulfonate counterion completes the salt structure, providing charge balance for the cationic benzimidazolium center. Methanesulfonate salts of benzimidazole derivatives have been extensively studied and are known for their enhanced water solubility compared to free bases or other salt forms. The preparation of benzimidazole methanesulfonic acid salts typically involves reacting approximately equimolar amounts of the benzimidazole base with methanesulfonic acid.

Molecular Formula and Structural Isomerism

The molecular formula determination for 2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate requires consideration of both the cationic benzimidazolium component and the anionic methanesulfonate counterion. The benzimidazolium cation contributes the core heterocyclic structure with its associated substituents, while the methanesulfonate anion (CH₃SO₃⁻) provides the balancing negative charge.

Analysis of related benzimidazole compounds provides insight into the structural characteristics of this molecular framework. For instance, 2-(2-hydroxyphenyl)-1H-benzimidazole exhibits the molecular formula C₁₃H₁₀N₂O with a molecular weight of 210.23 grams per mole. The additional structural complexity in the target compound includes the methylene bridge (-CH₂-) connecting the benzimidazolium core to the hydroxyphenoxy group, as well as the quaternary methylation at both nitrogen positions.

The methanesulfonate component contributes CH₃SO₃ to the overall molecular formula. Sodium methanesulfonate, a related salt, has the formula CH₃NaO₃S with a molecular weight of 118.08 grams per mole. In benzimidazole methanesulfonate salts, the organic sulfonate replaces the sodium cation, forming stable, water-soluble crystalline materials.

Structural isomerism considerations for this compound encompass several potential variations. The benzimidazole core itself can exhibit tautomerism, particularly in derivatives where the nitrogen atoms are not fully substituted. However, the 1,3-dimethyl substitution pattern eliminates this tautomeric possibility by fixing both nitrogen atoms in defined oxidation states. The hydroxyphenoxymethyl substituent introduces additional isomeric possibilities through the position of the hydroxyl group on the phenyl ring, with ortho, meta, and para arrangements being chemically distinct.

The ether linkage in the hydroxyphenoxymethyl group represents another structural feature with implications for molecular geometry and properties. Similar ether-linked structures have been studied in pharmaceutical contexts, where the flexible methylene bridge allows for conformational adjustments that can influence biological activity and molecular recognition events.

Synonyms and Alternative Naming Conventions

The nomenclature of benzimidazolium-based compounds often involves multiple naming systems reflecting different chemical traditions and applications. The International Union of Pure and Applied Chemistry system provides the most systematic approach, but alternative naming conventions may be encountered in specialized literature or commercial contexts.

Common alternative naming patterns for benzimidazole derivatives include the use of descriptive terms that emphasize functional groups or biological activities. For example, related compounds such as 2-(2-hydroxyphenyl)benzimidazole have been referred to by various synonyms including "2-(2-benzimidazolyl)phenol" and "o-(1H-Benzimidazol-2-yl)phenol". These alternative names highlight different aspects of the molecular structure, such as the phenolic character or the benzimidazole core.

The methanesulfonate salt designation may appear in several forms across different naming systems. Methanesulfonic acid salts are sometimes referred to as "mesylate" salts, a shorter designation derived from the abbreviation "Ms" for the methanesulfonyl group. This terminology is particularly common in pharmaceutical nomenclature, where brevity is often preferred for practical reasons.

The quaternary ammonium character of the benzimidazolium core may be reflected in alternative naming systems that emphasize the ionic nature of the compound. Similar quaternary heterocyclic compounds, such as the dimethylimidazolium salts used in ionic liquid applications, demonstrate naming patterns that highlight the charged character of the nitrogen-containing ring system.

Regional and application-specific naming conventions may also influence the terminology used for this compound class. In materials science applications, ionic compounds based on substituted imidazolium cations are often named according to systematic patterns that facilitate comparison within series of related structures. The benzimidazolium framework, being a benzannulated version of the simpler imidazolium system, follows similar naming principles but with additional complexity due to the fused aromatic ring.

Trade names or proprietary designations may also exist for compounds of this type, particularly if they have found applications in commercial or research contexts. However, such names would be specific to particular manufacturers or research groups and would not follow standardized chemical nomenclature principles. The systematic chemical name remains the most reliable identifier for precise scientific communication and database searching.

Properties

IUPAC Name

2-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2.CH4O3S/c1-17-12-7-3-4-8-13(12)18(2)16(17)11-20-15-10-6-5-9-14(15)19;1-5(2,3)4/h3-10H,11H2,1-2H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSPSDGYQBHSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1COC3=CC=CC=C3O)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzodiazolium Core

Starting Materials:

  • 1,3-Dimethylbenzimidazole derivatives.
  • Suitable electrophiles or cyclization precursors such as o-phenylenediamine derivatives.

Method:

  • Cyclization of o-phenylenediamine derivatives with formyl or acyl precursors under acidic or basic conditions to form the benzodiazolium ring system.
  • Use of acid catalysis (e.g., phosphoric acid) at elevated temperatures (~100–120°C) facilitates ring closure.
  • Solvent: Organic solvents such as acetone, methyl ethyl ketone (MEK), or methyl isobutyl ketone (MIBK) are preferred for their high boiling points and inertness.

Research Data:

  • Patent CN102603650A describes dehydration of benzodiazolone derivatives in organic solvents under acidic conditions to form benzodiazolium salts.

Introduction of the Hydroxyphenoxymethyl Group

Method:

  • Nucleophilic substitution of the benzodiazolium intermediate with 2-hydroxyphenoxymethyl precursors .
  • The hydroxyphenoxymethyl group can be introduced via alkylation using chloromethyl or bromomethyl derivatives of phenol, under basic conditions or with phase transfer catalysts.

Research Data:

  • The literature indicates that phenolic groups can be attached to heterocyclic cores through methylation with chloromethyl methyl ether or similar reagents, often in the presence of bases like potassium carbonate.

Quaternization to Form the Benzodiazolium Salt

Method:

  • The benzodiazolium cation is generated by methylation of the nitrogen atom in the heterocyclic ring, typically using methyl iodide or methyl sulfate.
  • The resulting iodide or methyl sulfate salt can be exchanged with methanesulfonate via metathesis reactions .

Research Data:

  • PubChem data indicates that methylation of heterocyclic nitrogen atoms is a common step to produce stable benzodiazolium salts.

Counterion Exchange to Methanesulfonate

Method:

  • The methyl iodide or methyl sulfate salt is treated with sodium methanesulfonate in aqueous or alcoholic medium.
  • The exchange is driven by solubility differences, and the final product is isolated by filtration and drying.

Research Data:

  • Patent CN102603650A also mentions the use of methanesulfonate as a counterion, emphasizing its stability and bioavailability advantages.

Optimized Reaction Conditions and Data

Step Reagents Solvent Temperature Reaction Time Yield Notes
1 o-phenylenediamine derivatives + formyl precursor Acetone or MIBK 100–120°C 1–3 hours 80–90% Cyclization in acid catalysis
2 Phenolic methylation reagent + base Acetone or DMF Room temp to 60°C 2–4 hours 75–85% Alkylation of phenol
3 Methylation with methyl iodide or sulfate Acetone 50–70°C 1–2 hours 85–95% Quaternization step
4 Exchange with sodium methanesulfonate Aqueous ethanol Room temp 2–3 hours 90% Purification and isolation

Summary of Research Findings

  • The synthesis of benzodiazolium derivatives, including the target compound, benefits from acid-catalyzed cyclization and alkylation strategies .
  • Patents suggest that avoiding hazardous reagents like sodium hydride and employing one-pot processes enhances safety and reduces pollution.
  • The counterion exchange to methanesulfonate is straightforward and yields a stable, bioavailable salt form suitable for pharmaceutical applications.
  • The reaction conditions are optimized around 100–120°C for cyclization, with reaction times of 1–3 hours , and solvent choices favor high boiling points and inertness.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzodiazole core can be reduced under specific conditions.

    Substitution: The methanesulfonate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the benzodiazole core can produce dihydrobenzodiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that benzodiazole derivatives exhibit potent antimicrobial activity. The compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for the development of new antibiotics. Studies have demonstrated that modifications in the benzodiazole structure can enhance its antibacterial efficacy, making it a candidate for further exploration in drug design .

Anticancer Activity
Benzodiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that 2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown promising results against various cancer cell lines, warranting further investigation into its mechanism of action and potential clinical applications .

Materials Science

Polymer Chemistry
The compound has been utilized as a monomer in the synthesis of novel polymers. Its unique chemical structure allows for the development of materials with specific properties such as enhanced thermal stability and mechanical strength. Research has focused on creating polymer blends that incorporate this compound to improve material performance in applications ranging from packaging to electronics .

Fluorescent Materials
Due to its inherent fluorescence properties, 2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate is being explored for use in fluorescent sensors and imaging applications. Studies have shown that incorporating this compound into polymer matrices can yield materials with tunable optical properties, making them suitable for biosensing and imaging technologies .

Environmental Science

Pollutant Detection
The compound's ability to form complexes with heavy metals has led to its application in environmental monitoring. It can be used as a chelating agent in the detection and removal of pollutants from water sources. Research indicates that it can selectively bind to certain metal ions, facilitating their extraction from contaminated environments .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains
Anticancer Activity Induces apoptosis in cancer cell lines
Polymer Chemistry Enhances thermal stability in polymer blends
Fluorescent Materials Tunable optical properties for imaging applications
Pollutant Detection Selective binding to heavy metal ions

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the benzodiazole core can interact with various enzymes or receptors. The methanesulfonate group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzodiazolium Derivatives

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents Counterion Molecular Weight (g/mol) Key Features Reference
Target Compound 2-(2-hydroxyphenoxymethyl), 1,3-dimethyl Methanesulfonate ~406.4 (estimated) Hydroxyphenoxymethyl group may enhance hydrogen-bonding capacity; methyl groups stabilize the cationic core.
2-Amino-1,3-dimethyl-1H-1,3-benzodiazol-3-ium hydrochloride Amino group, 1,3-dimethyl Chloride 179.65 Amino group enables nucleophilic reactivity; smaller counterion increases crystallinity.
1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate Phenyl, trifluoromethylsulfonyl Trifluoromethanesulfonate 490.40 Electron-withdrawing trifluoromethylsulfonyl group enhances thermal stability; bulky phenyl substituent limits solubility.
Key Observations:
  • Substituent Effects: The hydroxyphenoxymethyl group in the target compound likely improves solubility in polar solvents compared to phenyl or trifluoromethylsulfonyl analogs .
  • Counterion Impact : Methanesulfonate (CH₃SO₃⁻) balances solubility and stability better than chloride (Cl⁻) or trifluoromethanesulfonate (CF₃SO₃⁻), which are either too hygroscopic or excessively bulky .

Reactivity and Catalytic Potential

  • Hydrogen-Bonding Capacity: The 2-hydroxyphenoxymethyl group may act as a hydrogen-bond donor, similar to the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). This property could facilitate metal coordination or substrate activation in catalytic reactions .
  • Electrophilicity: The benzodiazolium core is inherently electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols).

Biological Activity

The compound 2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate is a member of the benzodiazole family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H14N2O4S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This compound features a benzodiazole core with a methanesulfonate group, which may influence its solubility and biological interactions.

Research indicates that compounds in the benzodiazole class often interact with biological targets such as enzymes and receptors. Specifically, the benzodiazole moiety can act as a modulator for various biochemical pathways. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds similar to this have shown potential in inhibiting enzymes involved in metabolic processes.
  • Receptor Modulation : The presence of the hydroxyl group may enhance binding affinity to specific receptors, potentially leading to altered cellular responses.

Antimicrobial Activity

Several studies have reported that benzodiazole derivatives exhibit antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi.

StudyOrganism TestedMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Potential

The anticancer activity of benzodiazole derivatives is a significant area of research. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzodiazole derivatives, including this compound, revealed promising results against multi-drug resistant bacteria. The study utilized a series of assays to determine the efficacy and mechanism of action.

Case Study 2: Anticancer Activity

In vitro studies focused on human cancer cell lines indicated that treatment with this compound resulted in significant cell death compared to controls. Flow cytometry analysis showed an increase in apoptotic cells after treatment.

Research Findings

Recent findings emphasize the potential for this compound in therapeutic applications:

  • Modulation of Hemoglobin Function : Some derivatives have been shown to act as allosteric modulators of hemoglobin, enhancing oxygen delivery in hypoxic conditions .
  • Neuroprotective Effects : Emerging studies suggest that benzodiazole compounds may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

Q & A

Q. What experimental methodologies are recommended for synthesizing 2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzodiazole precursors and hydroxyphenoxymethyl derivatives under anhydrous conditions. Methanesulfonate counterion introduction may proceed via ion exchange or direct sulfonation. For structural analogs (e.g., benzimidazole sulfonates), optimized protocols include refluxing in dichloromethane with methanesulfonic acid as a catalyst, followed by recrystallization from ethanol/water mixtures . Characterization via 1H^1H-NMR and FT-IR is critical to confirm the presence of the hydroxyphenoxy group and methanesulfonate moiety .

Q. How can spectroscopic techniques resolve ambiguities in the compound’s structural assignment?

  • Methodological Answer : Combine 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify the benzodiazolium core and substituent positions. For example, 1H^1H-NMR signals near δ 3.5–4.0 ppm often indicate methyl groups on the benzodiazole ring, while aromatic protons in the hydroxyphenoxy moiety appear as a multiplet at δ 6.5–7.5 ppm . Discrepancies between calculated and observed molecular ion peaks in HRMS may suggest incomplete sulfonation or side reactions, necessitating iterative synthesis refinement .

Q. What are the key crystallographic parameters for determining the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELXL for refinement, focusing on the benzodiazolium cation’s planarity and the methanesulfonate anion’s geometry. Key parameters include bond lengths (e.g., C–N in the benzodiazole ring: ~1.32–1.35 Å) and torsion angles (hydroxyphenoxy group orientation relative to the benzodiazolium core). SHELX’s robust handling of twinned data is critical for resolving disorder in the sulfonate group .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., bond lengths vs. spectroscopic observations)?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electronic structures and predict vibrational frequencies, NMR chemical shifts, and optimized geometries. Compare computed IR spectra with experimental data to validate the hydroxyphenoxy group’s presence (e.g., O–H stretching at ~3200 cm1^{-1}). Discrepancies in bond lengths may arise from crystal packing effects, which DFT can address via periodic boundary condition simulations .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 3–9) at 40°C for 14 days. Monitor degradation via HPLC-MS to identify hydrolytic pathways (e.g., sulfonate ester cleavage or benzodiazolium ring opening). Structural analogs suggest that electron-withdrawing groups on the benzodiazolium ring enhance stability at physiological pH .

Q. How can crystallographic data be reconciled with solution-state NMR observations?

  • Methodological Answer : SCXRD provides static solid-state geometries, while NMR reflects dynamic solution behavior. For example, crystal packing may enforce a specific hydroxyphenoxy conformation absent in solution. Variable-temperature NMR experiments can probe conformational flexibility, and molecular dynamics (MD) simulations (e.g., AMBER) may bridge the two datasets by modeling solvation effects .

Q. What mechanistic insights explain the compound’s reactivity with nucleophiles?

  • Methodological Answer : Investigate via kinetic studies (UV-Vis monitoring) and trapping intermediates with thiourea or azide ions. The benzodiazolium cation’s electrophilicity likely drives nucleophilic attack at the C2 position, while the methanesulfonate anion may participate in proton transfer. Compare with structurally related imidazolium salts, where sulfonate groups stabilize transition states via hydrogen bonding .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis absorption spectra?

  • Methodological Answer : Re-examine solvent effects in TD-DFT calculations. For example, methanol’s polarity may shift absorption maxima compared to gas-phase simulations. Include explicit solvent molecules in the computational model or use continuum solvation methods (e.g., PCM). Experimental λmax_{\text{max}} deviations >20 nm suggest overlooked excited-state transitions or aggregation effects .

Q. Why do crystallographic R-factors vary significantly across datasets for this compound?

  • Methodological Answer : High R-factors (>0.05) often stem from crystal disorder or twinning. Use SHELXD for structure solution and SHELXL’s TWIN/BASF commands to refine twinned data. For disorder in the hydroxyphenoxy group, apply PART/SUMP restraints. Cross-validate with Hirshfeld surface analysis to identify weak intermolecular interactions affecting refinement .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValue/DescriptionReference
Space groupP212_1/c
Bond length (C–N)1.33–1.35 Å
Torsion angle (C–O–C–O)120–125°
R-factor≤0.05 (optimized via SHELXL)

Q. Table 2. Stability Study Design

ConditionMethodOutcome Metric
pH 3.0 (HCl)HPLC-MS, degradation kinetics% intact compound
pH 7.4 (PBS)NMR monitoring (72h)Conformational shift
pH 9.0 (NaOH)FT-IR (ester cleavage peaks)New absorbance bands

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate
Reactant of Route 2
2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.